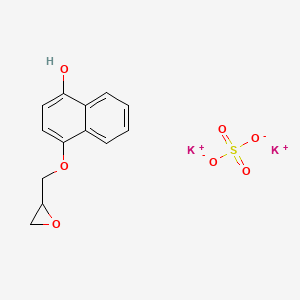

Potassium 1-(2,3-epoxypropoxy)-4-naphthol sulfate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds closely related to potassium 1-(2,3-epoxypropoxy)-4-naphthol sulfate often involves multiple steps, starting from basic naphthol compounds. For example, the synthesis of 4'-hydroxypropranolol sulfate, a related compound, starts with 1,4-naphthoquinone, undergoing reduction, alkylation, sulfation, and various other steps to confirm its structure and study its disposition and biological activity (Oatis et al., 1985).

Molecular Structure Analysis

Molecular structure analysis of related naphthol compounds, such as the sulfated naphthoquinones, reveals intricate details about their chemical behavior. The hydrolytic autoxidation of 1,4-naphthoquinone-2-potassium sulphonate under physiological conditions, for instance, suggests a complex behavior that involves the production of superoxide radicals, hydrogen peroxide, and hydroxyl radicals, highlighting the intricate molecular interactions and stability of these compounds (Thornalley & Stern, 1985).

Chemical Reactions and Properties

Potassium 1-(2,3-epoxypropoxy)-4-naphthol sulfate and similar compounds undergo various chemical reactions that define their properties. The oxidation processes, for instance, play a significant role in determining the chemical nature of naphthol derivatives. The metalloporphyrin-catalyzed oxidation of 2-methylnaphthalene by potassium monopersulfate into naphthoquinones exemplifies the reactivity of such compounds and their potential for producing valuable chemical intermediates (Song et al., 1997).

Physical Properties Analysis

The physical properties of potassium 1-(2,3-epoxypropoxy)-4-naphthol sulfate and related compounds, such as solubility, melting point, and crystalline structure, are essential for their practical applications. The preparation and characterization of sulfated aryl esters, for example, involve the development of crystalline potassium salts and the study of their infrared and ultraviolet absorption spectra, providing insight into their physical characteristics and suitability for various applications (Hearse et al., 1969).

Chemical Properties Analysis

The chemical properties of potassium 1-(2,3-epoxypropoxy)-4-naphthol sulfate, including its reactivity, stability, and interaction with other substances, are critical for understanding its potential uses. The study of the sulfonation of naphthols, for instance, provides valuable information on the influence of initial sulfation on product composition, highlighting the complex chemistry involved in producing and manipulating such compounds (Ansink et al., 2010).

Applications De Recherche Scientifique

Interaction Studies and Analytical Applications

A novel method for determining trace naphthols based on their reaction with potassium bromate and pyronine Y to form ion-association complexes has been developed. This interaction results in changes in fluorescence spectra, absorption spectra, and resonance light scattering, enhancing the detection of 1-naphthol and 2-naphthol in trace amounts. This method has been applied to analyze naphthols in human urine, providing an innovative approach for environmental monitoring and bioanalytical applications (Yang et al., 2008).

Agricultural Research

Research on potassium in agriculture underscores the importance of understanding potassium's role in soil health, plant physiology, and crop nutrition. This comprehensive review suggests future directions for research on potassium's availability in soils, its impact on plant stress resilience, and its significance in crop quality and yield. The review advocates for integrating molecular biological approaches with agronomic practices to optimize potassium's use in agriculture, highlighting its potential to enhance food security (Römheld & Kirkby, 2010).

Environmental Chemistry and Pollution Remediation

A study on the structure of the ring cleavage product of 1-hydroxy-2-naphthoate reveals insights into the degradation pathways of naphthalene derivatives, which are crucial for understanding the environmental fate of aromatic pollutants. This research contributes to the field of environmental chemistry by elucidating the biochemical processes involved in the breakdown of complex organic compounds in nature (Adachi et al., 1999).

Soil Science and Fertilizer Technology

The purification and rapid dissolution of potassium sulfate, investigated for its use as a potash fertilizer, have implications for improving agricultural practices and crop yields. This research addresses the challenges of potassium fertilizer application in farming, offering solutions to enhance the efficiency and environmental sustainability of potassium-based fertilizers (Li et al., 2019).

Mécanisme D'action

Target of Action

It is known that epoxides, a class of compounds to which this molecule belongs, are versatile electrophiles that support the stereospecific formation of ring-opened products with a wide array of nucleophiles .

Mode of Action

Epoxides, such as Potassium 1-(2,3-epoxypropoxy)-4-naphthol sulfate, are known to undergo ring-opening reactions with various nucleophiles . This process can lead to the formation of a variety of products, depending on the specific nucleophile involved. The implications of this reactivity in the context of drug design and desired biologic action, as well as manifestation of adverse effects, have been reviewed previously .

Biochemical Pathways

The ring-opening reactions of epoxides with various nucleophiles are known to play a crucial role in the synthesis of approved medicines and drug candidates .

Result of Action

The ring-opening reactions of epoxides with various nucleophiles can lead to the formation of a variety of products, which can have diverse biological effects .

Propriétés

IUPAC Name |

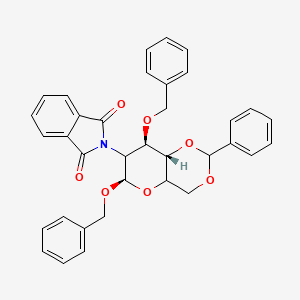

dipotassium;4-(oxiran-2-ylmethoxy)naphthalen-1-ol;sulfate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O3.2K.H2O4S/c14-12-5-6-13(16-8-9-7-15-9)11-4-2-1-3-10(11)12;;;1-5(2,3)4/h1-6,9,14H,7-8H2;;;(H2,1,2,3,4)/q;2*+1;/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVVQDXIADFQCKZ-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)COC2=CC=C(C3=CC=CC=C32)O.[O-]S(=O)(=O)[O-].[K+].[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12K2O7S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.49 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dipotassium;4-(oxiran-2-ylmethoxy)naphthalen-1-ol;sulfate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

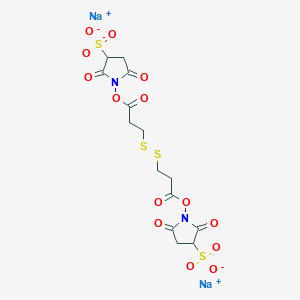

![Sodium;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[(2,2,2-trideuterioacetyl)amino]phenoxy]oxane-2-carboxylate](/img/structure/B1140528.png)

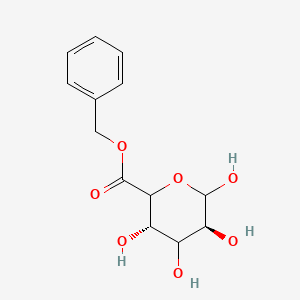

![2-((4AR,6R,7R,8R,8aS)-6-(benzyloxy)-8-hydroxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)isoindoline-1,3-dione](/img/structure/B1140531.png)

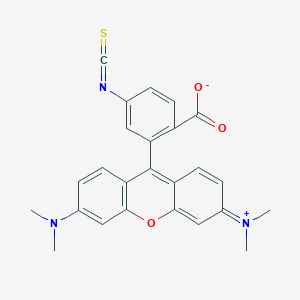

![2-[4,5-Dihydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl]isoindole-1,3-dione](/img/structure/B1140532.png)